1H-Indeno[1,2-b]pyridine-2,4(3H,5H)-dione
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Overview
Description
1H-Indeno[1,2-b]pyridine-2,4(3H,5H)-dione is a heterocyclic compound that features a fused ring system combining indene and pyridine structures.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indeno[1,2-b]pyridine-2,4(3H,5H)-dione typically involves the reaction of 2-arylmethylidene-2,3-dihydro-1H-inden-1-ones with malononitrile in the presence of alcoholic potassium hydroxide (KOH). This reaction yields 2-alkoxy-4-aryl-5H-indeno[1,2-b]pyridine-3-carbonitriles . Another method involves the alkylation of 3-methoxycarbonyl-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine using methyl iodide or allyl bromide in dimethylformamide (DMF) solution with sodium hydride (NaH) as a base .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 1H-Indeno[1,2-b]pyridine-2,4(3H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, often in the presence of bases like NaH or KOH.
Major Products: The major products formed from these reactions include various substituted and hydrogenated derivatives of this compound, which can have different functional groups attached to the core structure .
Scientific Research Applications
1H-Indeno[1,2-b]pyridine-2,4(3H,5H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound and its derivatives have shown potential as antimicrobial and antioxidant agents.
Mechanism of Action
The mechanism of action of 1H-Indeno[1,2-b]pyridine-2,4(3H,5H)-dione involves its interaction with biological targets such as DNA gyrase and topoisomerase IV. These enzymes play crucial roles in DNA replication and repair. The rigid planar structure of the compound allows it to intercalate into the DNA-enzyme complex, inhibiting enzyme activity and leading to cell growth arrest and cell death .
Comparison with Similar Compounds
- 4-Azafluorene
- 5H-Indeno[1,2-b]pyridine
- Imidazo[4,5-b]pyridine derivatives
Comparison: 1H-Indeno[1,2-b]pyridine-2,4(3H,5H)-dione is unique due to its specific fused ring system, which imparts distinct chemical and biological properties.
Properties
CAS No. |
91126-45-3 |
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Molecular Formula |
C12H9NO2 |
Molecular Weight |
199.20 g/mol |
IUPAC Name |
1,5-dihydroindeno[1,2-b]pyridine-2,4-dione |
InChI |
InChI=1S/C12H9NO2/c14-10-6-11(15)13-12-8-4-2-1-3-7(8)5-9(10)12/h1-4H,5-6H2,(H,13,15) |
InChI Key |
QFZJEPSSRGPEAE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C(=O)CC(=O)N3 |
Origin of Product |
United States |
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